molecular formula C8H6N6O4 B5910210 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine

4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine

Cat. No. B5910210
M. Wt: 250.17 g/mol
InChI Key: OUVAFDIDLQSQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine (DAOP) is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. It is a fused heterocyclic ring system that possesses a unique structure, making it a potential candidate for various applications in scientific research.

Scientific Research Applications

4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine has been extensively studied for its potential applications in scientific research. It has been reported to possess various biological activities, including antibacterial, antifungal, and antitumor properties. 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine has also been shown to exhibit potent nitric oxide (NO) scavenging activity, which makes it a potential candidate for the treatment of various diseases associated with NO overproduction.

Mechanism of Action

The mechanism of action of 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in NO production, such as nitric oxide synthase (NOS). It may also act by scavenging NO directly, thereby reducing its concentration in the body.
Biochemical and Physiological Effects
4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may help protect cells from oxidative damage. It has also been shown to possess anti-inflammatory activity, which may help reduce inflammation in the body. Additionally, 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine has been reported to possess antitumor activity, which may make it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine in lab experiments is its unique structure, which makes it a potential candidate for various applications. Additionally, 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine. One area of interest is the development of 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine and its potential applications in scientific research. Finally, studies are needed to optimize the synthesis method of 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine and improve its solubility in water, which may increase its utility in lab experiments.
Conclusion
In conclusion, 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine is a unique heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. It has various scientific research applications, including antibacterial, antifungal, and antitumor properties. 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine possesses potent NO scavenging activity, which makes it a potential candidate for the treatment of various diseases associated with NO overproduction. Further research is needed to understand the mechanism of action of 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine and its potential applications in scientific research.

Synthesis Methods

4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine can be synthesized by the reaction of 2,6-diamino-3,5-dinitropyrazine with acetic anhydride in the presence of a catalyst. The reaction yields 4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine as a yellow solid with a melting point of 225-227 °C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

properties

IUPAC Name

1-(8-acetyl-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O4/c1-3(15)13-5-7(11-17-9-5)14(4(2)16)8-6(13)10-18-12-8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVAFDIDLQSQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=NON=C2N(C3=NON=C31)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine

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